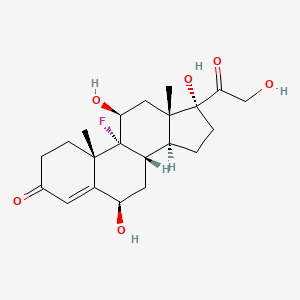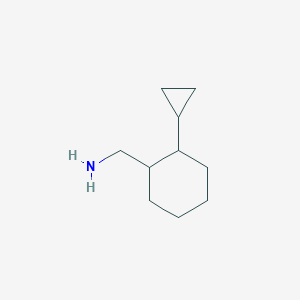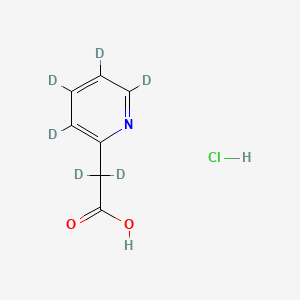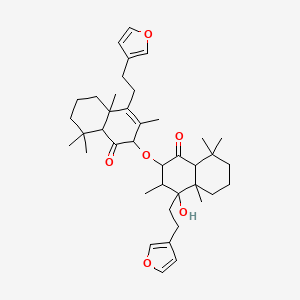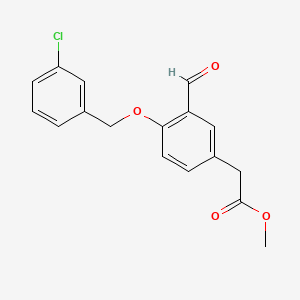![molecular formula C9H20N2O2 B12312082 tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1268520-78-0](/img/structure/B12312082.png)
tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a methylcarbamate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and an aminopropyl derivative in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually catalyzed by palladium, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Aplicaciones Científicas De Investigación
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the functional groups within the compound, which can form hydrogen bonds and other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound with similar functional groups but lacking the aminopropyl and methylcarbamate groups.
tert-Butyl N-hydroxycarbamate: Another similar compound used in various chemical reactions and applications.
Uniqueness
tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1268520-78-0 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m0/s1 |
Clave InChI |
NVUWUDUEKXDLAG-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CN)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(CN)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
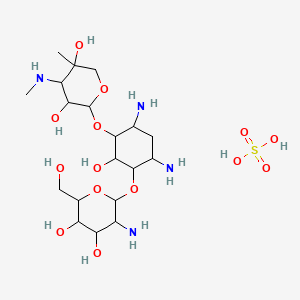
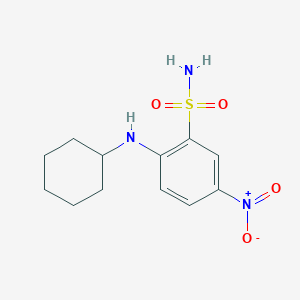

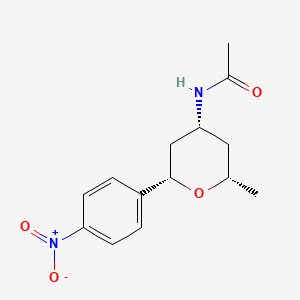
![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)

